molecular formula C12H17N3O4 B13648307 Ethyl 5-((tert-butoxycarbonyl)amino)pyrimidine-2-carboxylate

Ethyl 5-((tert-butoxycarbonyl)amino)pyrimidine-2-carboxylate

Cat. No.: B13648307
M. Wt: 267.28 g/mol
InChI Key: SJAUEDKRMGAMLD-UHFFFAOYSA-N
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Description

Ethyl 5-((tert-butoxycarbonyl)amino)pyrimidine-2-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. It is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl (Boc) protected amino group, and a pyrimidine ring. This compound is often used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-((tert-butoxycarbonyl)amino)pyrimidine-2-carboxylate typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as ethyl cyanoacetate and guanidine.

    Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group. This is achieved by reacting the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Esterification: The carboxyl group is esterified using ethanol and a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-((tert-butoxycarbonyl)amino)pyrimidine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other nucleophiles.

    Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino group.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Ester Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Substitution: Various substituted pyrimidine derivatives.

    Deprotection: Free amino pyrimidine carboxylate.

    Hydrolysis: Pyrimidine-2-carboxylic acid.

Scientific Research Applications

Ethyl 5-((tert-butoxycarbonyl)amino)pyrimidine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential as a precursor in the development of pharmaceuticals, including antiviral and anticancer agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-((tert-butoxycarbonyl)amino)pyrimidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amino compound. The pyrimidine ring can interact with various biological targets, including enzymes and receptors, through hydrogen bonding, π-π stacking, and other non-covalent interactions.

Comparison with Similar Compounds

Ethyl 5-((tert-butoxycarbonyl)amino)pyrimidine-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-(bis(tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate: Similar in structure but contains a pyrazolo ring.

    5-{4-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethyl]piperazin-1-yl}pyrimidine-2-carboxylic acid: Contains a piperazine ring and is used in the development of bifunctional molecules.

    tert-Butyloxycarbonyl-protected amino acid ionic liquids: Used in peptide synthesis and have multiple reactive groups.

These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the versatility and uniqueness of this compound.

Properties

IUPAC Name

ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4/c1-5-18-10(16)9-13-6-8(7-14-9)15-11(17)19-12(2,3)4/h6-7H,5H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJAUEDKRMGAMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(C=N1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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